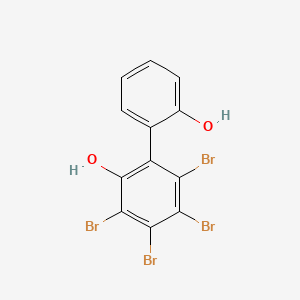
o-Biphenyldiol, tetrabromo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
o-Biphenyldiol, tetrabromo-:
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of o-Biphenyldiol, tetrabromo- typically involves the bromination of biphenyldiol. The process includes the following steps:
Starting Material: Biphenyldiol (2,2’-biphenyldiol).
Bromination: The biphenyldiol is subjected to bromination using bromine or a bromine-containing reagent under controlled conditions. The reaction is typically carried out in a solvent such as chloroform or carbon tetrachloride.
Reaction Conditions: The reaction is conducted at room temperature or slightly elevated temperatures to ensure complete bromination. The reaction time can vary depending on the desired degree of bromination.
Industrial Production Methods: Industrial production of o-Biphenyldiol, tetrabromo- follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: High-purity biphenyldiol and bromine.
Reaction Vessels: Large-scale reactors equipped with efficient mixing and temperature control systems.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
化学反应分析
Types of Reactions: o-Biphenyldiol, tetrabromo- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines or thiols under appropriate conditions.
Major Products:
Oxidation Products: Quinones and related compounds.
Reduction Products: Debrominated biphenyldiols.
Substitution Products: Functionalized biphenyldiols with various substituents.
科学研究应用
o-Biphenyldiol, tetrabromo- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the development of flame retardants and other industrial chemicals.
作用机制
The mechanism of action of o-Biphenyldiol, tetrabromo- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit plastoquinone synthesis in marine bacteria, leading to the disruption of key metabolic processes in algae . This inhibition is mediated by the compound’s ability to interfere with the enzymes involved in plastoquinone biosynthesis .
相似化合物的比较
MC21-A:
Polybrominated Biphenyls: A class of compounds similar to o-Biphenyldiol, tetrabromo-, but with varying degrees of bromination and different substitution patterns.
Uniqueness: o-Biphenyldiol, tetrabromo- is unique due to its specific bromination pattern and the presence of hydroxyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
63990-95-4 |
|---|---|
分子式 |
C12H6Br4O2 |
分子量 |
501.79 g/mol |
IUPAC 名称 |
2,3,4,5-tetrabromo-6-(2-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H6Br4O2/c13-8-7(5-3-1-2-4-6(5)17)12(18)11(16)10(15)9(8)14/h1-4,17-18H |
InChI 键 |
FUQAGKYWAUZSEJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=C(C(=C(C(=C2Br)Br)Br)Br)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


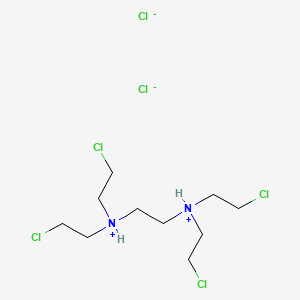
![1-[2-[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]sulfanylethyl]pyrrolidine](/img/structure/B13762696.png)
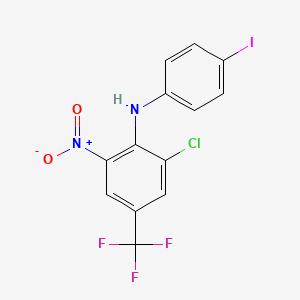
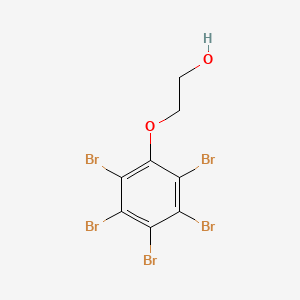
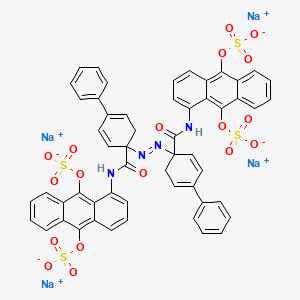
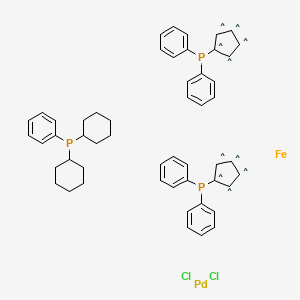
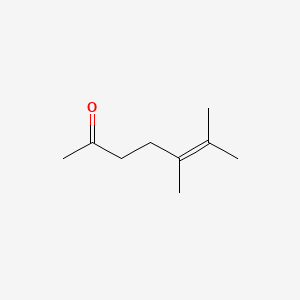

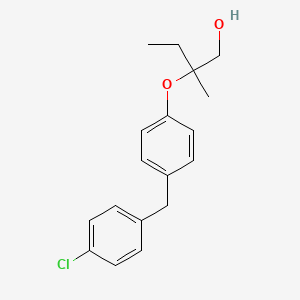
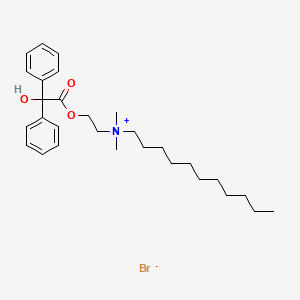
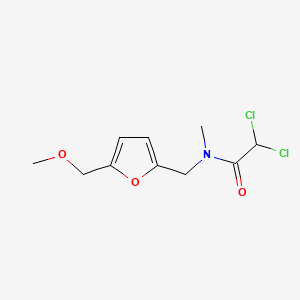
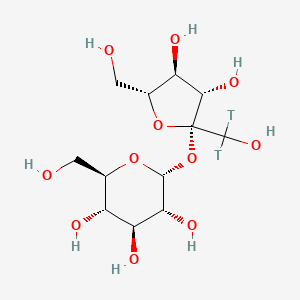
![Ethane, 1,1'-[oxybis(methylenesulfonyl)]bis[2-chloro-](/img/structure/B13762758.png)

